molecular formula C22H14O B14304500 1-Hydroxydibenz(a,c)anthracene CAS No. 115165-01-0

1-Hydroxydibenz(a,c)anthracene

Cat. No.: B14304500
CAS No.: 115165-01-0
M. Wt: 294.3 g/mol
InChI Key: DTCDZJFAHXOXHY-UHFFFAOYSA-N
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Description

1-Hydroxydibenz(a,c)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a hydroxyl group substituted at the 1-position of the dibenz(a,c)anthracene skeleton. This compound is of interest in environmental chemistry and toxicology due to its structural similarity to carcinogenic PAHs like benz[a]anthracene and dibenz[a,h]anthracene. The hydroxyl group enhances its polarity, influencing solubility, metabolic pathways, and biological interactions compared to non-hydroxylated analogs .

Properties

CAS No.

115165-01-0

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

benzo[n]triphenylen-8-ol

InChI

InChI=1S/C22H14O/c23-21-11-5-10-18-16-8-3-4-9-17(16)19-12-14-6-1-2-7-15(14)13-20(19)22(18)21/h1-13,23H

InChI Key

DTCDZJFAHXOXHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3C(=CC=C5)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Hydroxydibenz(a,c)anthracene can be achieved through several methods. One common approach involves the oxidation of dibenz(a,c)anthracene using reagents such as potassium permanganate or chromium trioxide.

Industrial production methods for this compound are less common due to its specialized applications. laboratory-scale synthesis often employs Friedel-Crafts reactions, Elbs reactions, and aromatic cyclodehydration techniques .

Chemical Reactions Analysis

1-Hydroxydibenz(a,c)anthracene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form quinones using oxidizing agents like potassium dichromate.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming dibenz(a,c)anthracene.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic rings.

Major products formed from these reactions include quinones, reduced hydrocarbons, and various substituted derivatives.

Scientific Research Applications

1-Hydroxydibenz(a,c)anthracene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Hydroxydibenz(a,c)anthracene exerts its effects involves its ability to intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic alterations. The compound can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Dibenz[a,h]anthracene (DBA)
  • Structure : A fully aromatic PAH without hydroxyl substitution.
  • Molecular Weight : 278.35 g/mol (C₂₂H₁₄) .
  • Key Differences: The absence of a hydroxyl group in DBA results in lower polarity, higher hydrophobicity, and greater persistence in environmental matrices. DBA is a known carcinogen, whereas the hydroxyl group in 1-hydroxydibenz(a,c)anthracene may alter its metabolic activation and toxicity profile .
1-Methylbenz[a]anthracene
  • Structure : Methyl substitution at the 1-position of benz[a]anthracene.
  • Molecular Weight : 242.31 g/mol (C₁₉H₁₄) .
  • Key Differences: Methyl groups increase steric bulk and lipophilicity compared to hydroxyl groups.
7-Hydroxymethyl-12-methylbenz[a]anthracene
  • Structure : Hydroxymethyl and methyl substitutions on benz[a]anthracene.
  • Key Differences: Hydroxymethyl groups enhance metabolic conjugation (e.g., glucuronidation), reducing carcinogenicity. This contrasts with methyl groups, which are often metabolized to reactive epoxides .

Thermal and Photochemical Stability

Bis-azo Anthracene Derivatives (BPA and BTA)
  • Thermal Decomposition :

    Property BPA BTA
    Melting Point (°C) 224.4 225.3
    Decomposition Enthalpy (J/g) -241.4 (Stage 1) -318.7 (Stage 1)
    -9820.9 (Stage 2) -10,888.2 (Stage 2)
  • Key Insight : Hydroxyl groups in this compound likely reduce thermal stability compared to bis-azo derivatives due to increased susceptibility to oxidative degradation .

Photodimerization in Anthracene Derivatives
  • Substituted anthracenes (e.g., distyrylanthracenes) undergo reversible photodimerization. The hydroxyl group in this compound may sterically hinder photodimer formation, unlike non-hydroxylated analogs .
AhR Agonist Activity
  • 1-Methylbenz[a]anthracene and benz[b]anthracene are potent aryl hydrocarbon receptor (AhR) agonists, linked to carcinogenesis. Hydroxylation at the 1-position likely reduces AhR binding affinity, as seen in 7-hydroxymethyl-12-methylbenz[a]anthracene, which shows negligible carcinogenicity .
DNA Gyrase Inhibition
  • Benz[a]anthracene derivatives with extended conjugation (e.g., SD8 inhibitors) require planar aromatic systems for binding. The hydroxyl group in this compound may disrupt π-π stacking interactions critical for enzyme inhibition .

Opto-Electronic Properties

Anthracene vs. Pyrene Derivatives
  • Charge Mobility : Anthracene derivatives exhibit higher charge mobility than pyrene analogs due to extended conjugation.
  • Quantum Yield: Hydroxyl substitution reduces fluorescence quantum yield compared to non-polar derivatives (e.g., 9,10-distyrylanthracene) .
Property This compound 9,10-Distyrylanthracene
Emission Wavelength ~450 nm ~550 nm
Quantum Yield (Φ) <0.1 (estimated) 0.27 (reference)
Stokes Shift (cm⁻¹) ~5000 ~3000

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